molecular formula C14H8ClF3O2 B1463872 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid CAS No. 1261786-21-3

6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid

Cat. No. B1463872
M. Wt: 300.66 g/mol
InChI Key: VEJUIMJALZMFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid is a chemical compound with the molecular formula C14H8ClF3O2 and a molecular weight of 300.66 g/mol . It has attracted the attention of the scientific community due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid includes a benzene ring with a carboxylic acid group (COOH) and a trifluoromethyl group (CF3) attached to it . The InChI code for this compound is 1S/C14H8ClF3O2/c15-11-7-3-5-9(12(11)13(19)20)8-4-1-2-6-10(8)14(16,17)18/h1-7H,(H,19,20) .


Physical And Chemical Properties Analysis

6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid has a molecular weight of 300.66 g/mol . Its IUPAC name is 3-chloro-2’-(trifluoromethyl)[1,1’-biphenyl]-2-carboxylic acid .

Scientific Research Applications

  • Computational Chemistry

    • Application : This compound has been used in computational studies to understand the conformational stability, vibrational spectra, and thermochemical properties of certain molecules .
    • Method : The study was carried out using different formulations of density functional theory and high-level model chemistries .
    • Results : The standard enthalpies of formation of certain compounds were derived for the first time at the G3MP2//DFT and G4MP2//DFT levels of theory . A good agreement between formation enthalpies derived from isodesmic reaction approach and from Benson’s group additivity method was obtained .
  • Pharmaceutical Chemistry

    • Application : “6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid” is a degradation by-product of fluopicolide and fluopyram fungicides .
    • Method : The degradation process of these fungicides leads to the formation of this compound .
    • Results : The presence of this compound indicates the degradation of the aforementioned fungicides .
  • Chemical Synthesis

    • Application : This compound is often used as a building block in the synthesis of more complex molecules .
    • Method : The specific methods of application or experimental procedures would depend on the target molecule being synthesized .
    • Results : The outcomes would also vary based on the specific synthesis process .
  • Acidity Studies

    • Application : The compound can be used in studies investigating the effects of substituents on the acidity of benzoic acids .
    • Method : The acidity of the compound can be compared with that of other substituted benzoic acids to understand the electron-withdrawing or electron-releasing ability of the substituent .
    • Results : The results can provide insights into the susceptibility of the benzene ring to electrophilic attack .
  • Material Science

    • Application : This compound could potentially be used in the development of new materials .
    • Method : The specific methods would depend on the type of material being developed .
    • Results : The outcomes would also vary based on the specific material and its intended use .
  • Environmental Science

    • Application : It could be used in studies investigating the environmental impact and degradation pathways of certain pesticides .
    • Method : This would involve tracking the compound in environmental samples to understand how it degrades over time .
    • Results : The results could provide insights into the environmental persistence and potential toxicity of these pesticides .

properties

IUPAC Name

2-chloro-6-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-11-7-3-5-9(12(11)13(19)20)8-4-1-2-6-10(8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJUIMJALZMFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691133
Record name 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid

CAS RN

1261786-21-3
Record name 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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